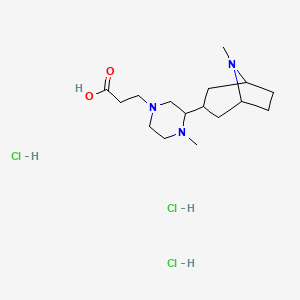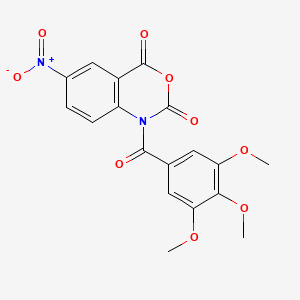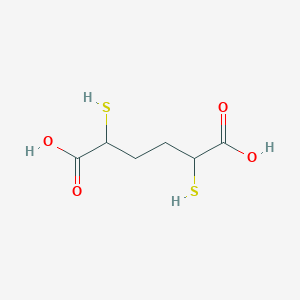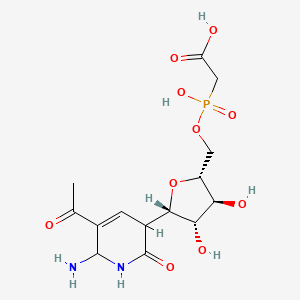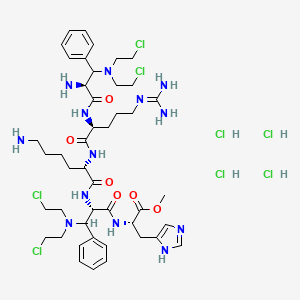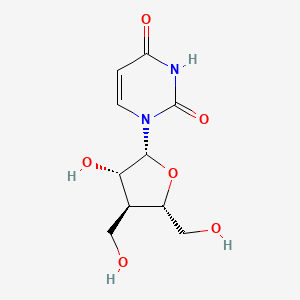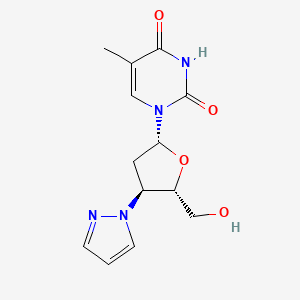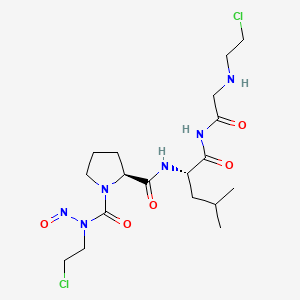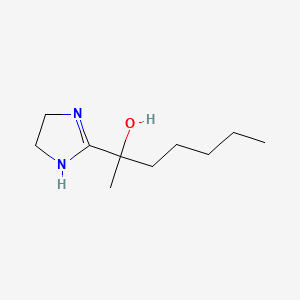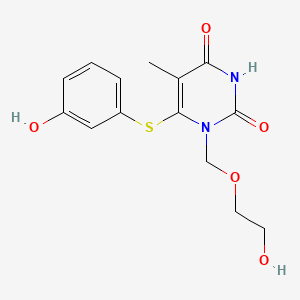
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of hydroxyethoxy and hydroxyphenylthio groups attached to a thymine base, which is a pyrimidine nucleobase.
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the hydroxyethoxy and hydroxyphenylthio groups through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy and thio groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid interactions and modifications.
Industry: It may be used in the production of specialized polymers or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine involves its interaction with molecular targets such as enzymes or nucleic acids. The hydroxy and thio groups can form hydrogen bonds or covalent bonds with target molecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine can be compared with similar compounds such as:
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound also contains hydroxyethoxy groups but differs in its core structure and applications.
Hydroquinone bis(2-hydroxyethyl)ether: Similar in having hydroxyethyl groups, but it is used primarily as a chain extender in polymer chemistry
Properties
CAS No. |
137897-71-3 |
|---|---|
Molecular Formula |
C14H16N2O5S |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-(3-hydroxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O5S/c1-9-12(19)15-14(20)16(8-21-6-5-17)13(9)22-11-4-2-3-10(18)7-11/h2-4,7,17-18H,5-6,8H2,1H3,(H,15,19,20) |
InChI Key |
UPUZXWXCBFZFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


